molecular formula C13H24O2 B045024 (E)-11-methyldodec-2-enoic acid CAS No. 677354-24-4

(E)-11-methyldodec-2-enoic acid

Cat. No.: B045024
CAS No.: 677354-24-4
M. Wt: 212.33 g/mol
InChI Key: SNTXNGAQYNSTHI-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-11-methyldodec-2-enoic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the eleventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-methyldodec-2-enoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and esterification processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of precursor compounds to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-11-methyldodec-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or carboxylic acids.

    Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation reactions.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

(E)-11-methyldodec-2-enoic acid has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in biological membranes and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of (E)-11-methyldodec-2-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: An unsaturated fatty acid with a double bond at the ninth carbon atom.

    Linoleic Acid: A polyunsaturated fatty acid with double bonds at the ninth and twelfth carbon atoms.

    Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon atom.

Uniqueness

(E)-11-methyldodec-2-enoic acid is unique due to its specific double bond position and the presence of a methyl group at the eleventh carbon atom. This structural feature imparts distinct chemical properties and potential biological activities, differentiating it from other unsaturated fatty acids.

Properties

IUPAC Name

(E)-11-methyldodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXNGAQYNSTHI-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347871
Record name (2E)-11-Methyl-2-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677354-24-4
Record name (2E)-11-Methyl-2-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-11-methyldodec-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-11-methyldodec-2-enoic acid
Reactant of Route 3
(E)-11-methyldodec-2-enoic acid
Reactant of Route 4
(E)-11-methyldodec-2-enoic acid
Reactant of Route 5
(E)-11-methyldodec-2-enoic acid
Reactant of Route 6
(E)-11-methyldodec-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.